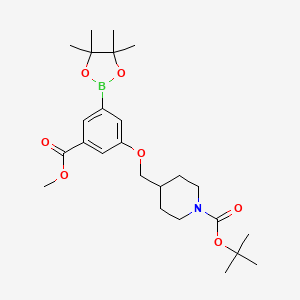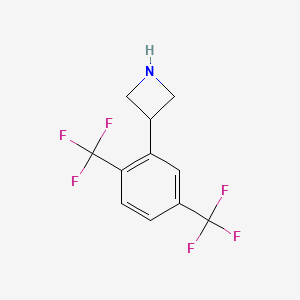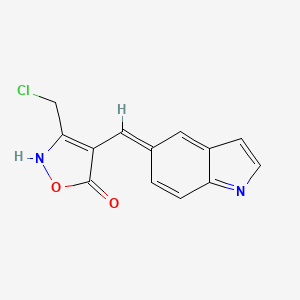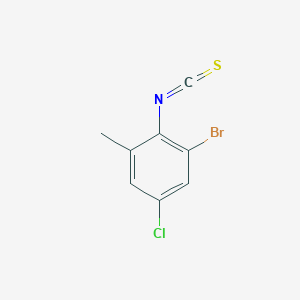
2-Bromo-4-chloro-6-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-chloro-6-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-4-chloro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are typically carried out under mild to moderate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield a thiourea derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-6-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-4-chloro-6-methylphenylisothiocyanate include other phenylisothiocyanates with different substituents. For example:
- 2-Bromo-4-chlorophenylisothiocyanate
- 4-Chloro-6-methylphenylisothiocyanate
- 2-Bromo-6-methylphenylisothiocyanate
These compounds share similar reactivity and applications but differ in their specific substituents, which can affect their chemical properties and reactivity. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more reactive compared to its analogs .
Eigenschaften
Molekularformel |
C8H5BrClNS |
|---|---|
Molekulargewicht |
262.55 g/mol |
IUPAC-Name |
1-bromo-5-chloro-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3 |
InChI-Schlüssel |
IUYSWGWHPUQPTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=C=S)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
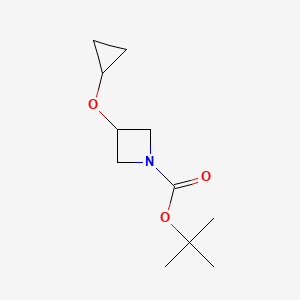

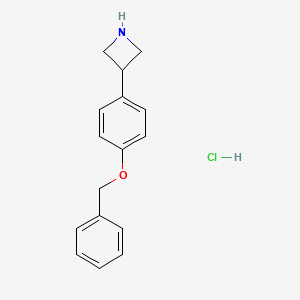
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)




